N'-(4-ethoxy-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine

Lipophilicity ADME Physicochemical Property

N'-(4-ethoxy-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine (CAS 1105195-33-2) is a synthetically-derived small molecule belonging to the 2-aminobenzothiazole class. Characterized by a 4-ethoxy substituent on the benzothiazole core and a flexible N,N-dimethylethane-1,2-diamine side chain, it presents as a bench-stable solid with a molecular weight of 265.38 g/mol and a typical commercial purity of 95%.

Molecular Formula C13H19N3OS
Molecular Weight 265.38 g/mol
CAS No. 1105195-33-2
Cat. No. B1416145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-(4-ethoxy-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine
CAS1105195-33-2
Molecular FormulaC13H19N3OS
Molecular Weight265.38 g/mol
Structural Identifiers
SMILESCCOC1=C2C(=CC=C1)SC(=N2)NCCN(C)C
InChIInChI=1S/C13H19N3OS/c1-4-17-10-6-5-7-11-12(10)15-13(18-11)14-8-9-16(2)3/h5-7H,4,8-9H2,1-3H3,(H,14,15)
InChIKeyRAWGBORUYVIKKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for N'-(4-ethoxy-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine (CAS 1105195-33-2) – Core Bench-Stable Benzothiazole Scaffold


N'-(4-ethoxy-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine (CAS 1105195-33-2) is a synthetically-derived small molecule belonging to the 2-aminobenzothiazole class [1]. Characterized by a 4-ethoxy substituent on the benzothiazole core and a flexible N,N-dimethylethane-1,2-diamine side chain, it presents as a bench-stable solid with a molecular weight of 265.38 g/mol and a typical commercial purity of 95% [1]. The compound's distinct substitution pattern differentiates it from other readily accessible benzothiazole analogs, making it a critical building block or probe for structure-activity relationship (SAR) studies where electronic and lipophilic modulation at the 4-position is essential.

Scaffold 4-Ethoxy benzothiazole SAR probe
Physicochemical Distinct lipophilicity profile vs 4-methoxy analog
Interaction Flexible N,N-dimethylethane-1,2-diamine side chain

Why Simple Benzothiazole Analogs Cannot Replace N'-(4-ethoxy-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine in Focused Screening


Direct substitution with unsubstituted (CAS 612527-76-1) or 4-methoxy (CAS 1105195-20-7) analogs is not scientifically equivalent [1][2]. Computed physicochemical properties reveal that the 4-ethoxy group of the target compound provides a distinct increase in lipophilicity (XLogP3-AA = 3.1) compared to the 4-methoxy variant (XLogP3-AA = 2.5), which directly impacts membrane permeability and non-specific protein binding [1][3]. Furthermore, studies on related 2-aminobenzothiazole kinase and NOS inhibitors demonstrate that subtle alterations at the 4-position can cause significant potency shifts (e.g., >10-fold) due to altered steric and electronic interactions within hydrophobic enzyme pockets [2][4]. Therefore, using an analog with a different 4-substituent can compromise SAR continuity, alter lead optimization trajectories, and invalidate comparative biological datasets.

4-Methoxy analog (CAS 1105195-20-7)

Lower lipophilicity (XLogP3-AA 2.5 vs 3.1) may alter membrane permeability and nonspecific binding, compromising SAR continuity.

4-Substituent modifications

Subtle steric/electronic changes at the 4-position can cause significant potency shifts in kinase and NOS inhibitor series.

6-Ethoxy regioisomer (CAS 854085-15-7)

Synthetic accessibility and commercial availability differ markedly; not a direct substitute without route revalidation.

Quantitative Differentiation Evidence: Head-to-Head Physicochemical and Structural Analysis of the 4-Ethoxy Substituent


Enhanced Lipophilicity for Membrane Permeability: 4-Ethoxy vs. 4-Methoxy Analog

The target 4-ethoxy compound (CAS 1105195-33-2) demonstrates a computed partition coefficient (XLogP3-AA) of 3.1, which is a +0.6 log unit increase over the 4-methoxy analog (CAS 1105195-20-7) with an XLogP3-AA of 2.5 [1][2]. This quantifiable difference in lipophilicity is critical for passive membrane permeability and can be decisive in cell-based assays.

Lipophilicity (XLogP3-AA)
Cross-study comparable
Target: 3.1
4-Methoxy analog: 2.5
+0.6 log units (~4× partition coeff.)
Supports membrane permeability interpretation
Computed property; confirm with in vitro permeability assay
Lipophilicity ADME Physicochemical Property Benzothiazole

Structural Confirmation of Diverse Hydrogen Bonding Capacity via 4-Ethoxy Oxygen

The target compound possesses a hydrogen bond acceptor count of 5, one more than its 4-methyl analog (CAS 1333960-63-6, H-bond acceptors = 4) due to the ethoxy oxygen [1]. This additional acceptor site enables unique binding interactions, as structurally validated in published benzothiazole co-crystal structures where an alkoxy oxygen anchors the ligand within the binding pocket [2].

H-Bond Acceptor Count
Class-level inference
Target: 5 acceptors
4-Methyl analog: 4 acceptors
+1 via ethoxy oxygen
Potential H-bond interaction context
Direct binding data not publicly available
Hydrogen Bonding Target Engagement Crystal Structure Benzothiazole

Synthetic Tractability and Scalability Comparison: 4-Ethoxy vs. 6-Ethoxy Isomer

The 4-ethoxy substitution pattern is synthetically more accessible through well-established routes starting from commercially available 4-ethoxy-2-aminobenzothiazole (CAS 15850-79-0) [1]. In contrast, the equivalent 6-ethoxy isomer (CAS 854085-15-7) often requires more complex synthetic strategies, leading to limited commercial availability and higher costs . This ensures a more reliable and cost-effective supply chain for the 4-ethoxy compound.

Synthetic Accessibility
Cross-study comparable
Precursor: 4-ethoxy-2-aminobenzothiazole (widely available)
6-Ethoxy isomer: limited commercial routes
Procurement reliability context
Based on catalog assessment; confirm lot availability
Synthetic Chemistry Regioisomer Procurement Benzothiazole

High-Value Research Applications for Pure N'-(4-ethoxy-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine


Structure-Activity Relationship (SAR) Exploration of Kinase Inhibitor Series

Leverage the compound's distinct 4-ethoxy substituent to probe the hydrophobic pocket of kinase targets (e.g., Aurora B, LRRK2) where a 0.6 logP increase over the 4-methoxy analog [Section 3, Evidence 1] can significantly enhance potency and selectivity [1]. Use it as a direct comparator to map the steric and electronic limits of the 4-position within your lead series.

Neuronal Nitric Oxide Synthase (nNOS) Inhibitor Probe Design

Utilize the compound as a scaffold in nNOS inhibitor campaigns, where the 2-aminobenzothiazole core is known to confer low-nanomolar affinity [2]. The ethoxy modification provides a crucial handle for fine-tuning isoform selectivity, a key challenge in developing CNS-penetrant therapeutics.

Cell-Based Assays for Intracellular Target Engagement

The elevated XLogP3-AA value of 3.1, compared to more polar analogs, indicates superior passive membrane permeability [Section 3, Evidence 1]. This makes the compound a preferred choice for phenotypic screening and cellular target engagement assays where crossing the lipid bilayer is the first critical step [1].

Medicinal Chemistry Library Expansion for Kinase and GTPase Targets

This compound serves as a versatile, bench-stable intermediate for generating diverse libraries of benzothiazole derivatives. Its synthesis from the cost-effective precursor 4-ethoxy-2-aminobenzothiazole [Section 3, Evidence 3] ensures it can be reliably procured for large-scale library production and high-throughput screening.

Application
Selection Property
Validation Focus
Kinase inhibitor SAR studies
4-Ethoxy substitution for hydrophobic pocket mapping
Potency and selectivity profiling against comparator series
nNOS inhibitor screening
2-Aminobenzothiazole core with ethoxy handle
Isoform selectivity assay context
Intracellular target engagement assays
Lipophilicity context relative to 4-methoxy analog
Membrane permeability and target access validation
Benzothiazole library synthesis
Scalable precursor (4-ethoxy-2-aminobenzothiazole)
Supply chain reliability and derivative diversity
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